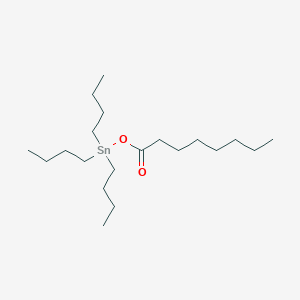
Tributyl(octanoyloxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(octanoyloxy)stannane is a useful research compound. Its molecular formula is C20H42O2Sn and its molecular weight is 433.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound Tributyl(octanoyloxy)stannane is an organotin compound that has garnered attention for its diverse applications in scientific research and industrial processes. This article explores its various uses, particularly focusing on its role in organic synthesis, as a stabilizer in polymer formulations, and its potential environmental implications.
Catalyst in Organic Synthesis
One of the primary applications of this compound is as a catalyst in organic synthesis. It facilitates various reactions, including:
- Transesterification : The compound can be employed to convert triglycerides into fatty acid esters, which are essential in biodiesel production.
- Polymerization Reactions : It serves as a catalyst for the polymerization of certain monomers, enhancing the efficiency and yield of the polymerization process.
Stabilizer in Polymer Formulations
This compound is utilized as a stabilizer in polymer formulations. Its ability to enhance thermal stability and prevent degradation during processing makes it valuable in:
- Plastic Manufacturing : It helps improve the durability and longevity of plastic products by stabilizing them against heat and UV radiation.
- Coatings : The compound is used in coatings to enhance their resistance to environmental factors, thereby extending their lifespan.
Biological Applications
Recent studies have indicated potential applications of this compound in biological systems:
- Antimicrobial Activity : Research has shown that organotin compounds can exhibit antimicrobial properties, suggesting that this compound may have applications in developing antimicrobial agents.
- Drug Delivery Systems : Its unique chemical structure may allow it to be used in drug delivery systems, improving the bioavailability of certain pharmaceuticals.
Environmental Considerations
While this compound has beneficial applications, its use raises environmental concerns due to the toxicity associated with organotin compounds. Studies have highlighted the following issues:
- Bioaccumulation : Organotin compounds are known to bioaccumulate in marine organisms, leading to toxic effects on aquatic life.
- Regulatory Scrutiny : Due to their environmental impact, many countries have imposed regulations on the use of organotin compounds, necessitating the search for safer alternatives.
Case Study 1: Biodiesel Production
In a study examining biodiesel production, researchers utilized this compound as a catalyst for transesterification. The results indicated a significant increase in yield compared to traditional catalysts, demonstrating its effectiveness and potential for commercial application.
Case Study 2: Polymer Stabilization
Another case study focused on the use of this compound in PVC formulations. The addition of this compound improved thermal stability and reduced degradation during processing, showcasing its role as an effective stabilizer.
Eigenschaften
CAS-Nummer |
10603-63-1 |
|---|---|
Molekularformel |
C20H42O2Sn |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
tributylstannyl octanoate |
InChI |
InChI=1S/C8H16O2.3C4H9.Sn/c1-2-3-4-5-6-7-8(9)10;3*1-3-4-2;/h2-7H2,1H3,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
IDROVICGMCMYRR-UHFFFAOYSA-M |
SMILES |
CCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Kanonische SMILES |
CCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Key on ui other cas no. |
10603-63-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















